Oenanthoside A

Description

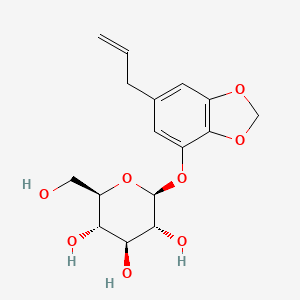

Oenanthoside A is a phenylpropanoid glucoside first isolated from Oenanthe javanica (water dropwort) and Acmella decumbens . Its chemical structure, determined via NMR techniques, is 2,3-methylenedioxy-5-allylphenyl β-D-glucopyranoside (Figure 1), featuring a phenylpropanoid core linked to a β-D-glucopyranose moiety . Key properties include:

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(6-prop-2-enyl-1,3-benzodioxol-4-yl)oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O8/c1-2-3-8-4-9-15(22-7-21-9)10(5-8)23-16-14(20)13(19)12(18)11(6-17)24-16/h2,4-5,11-14,16-20H,1,3,6-7H2/t11-,12-,13+,14-,16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBIGXWOOLUSSX-XYFZXANASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oenanthoside A involves the extraction of the compound from the methanolic extract of Oenanthe javanica. The process includes partitioning the extract into hexane, chloroform, butanol, and aqueous layers. The glycosidic constituents are then detected by thin-layer chromatography and compared with synthesized monoterpene glucosides .

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, particularly the Oenanthe javanica plant. The extraction process involves several chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Chemical Reactions

Chemical reactions can be categorized into several types, including combination, decomposition, combustion, single replacement, and double replacement reactions . Understanding these types can help in analyzing potential reactions involving Oenanthoside A.

| Reaction Type | Description | Example |

|---|---|---|

| Combination | Two or more substances combine to form a new compound. | |

| Decomposition | A single compound breaks down into simpler substances. | |

| Combustion | A substance reacts with oxygen to produce heat and light. | |

| Single Replacement | One element replaces another in a compound. | |

| Double Replacement | Two compounds exchange partners. |

Chemical Reaction Analysis

Potential Hydrolysis Reaction

If this compound contains ester or glycosidic bonds, it might undergo hydrolysis in the presence of water and a catalyst. This would result in the cleavage of these bonds, forming simpler molecules.

| Potential Reaction | Description |

|---|---|

| Hydrolysis | Breakdown of ester or glycosidic bonds in the presence of water. |

Research Findings and Data

Given the lack of specific research findings on this compound's chemical reactions, we must rely on general chemical principles and analogous compounds. For compounds with similar structures, such as glycosides, hydrolysis reactions are common, often requiring enzymes or acidic/basic conditions to proceed.

| Compound | Reaction Type | Conditions |

|---|---|---|

| Glycosides | Hydrolysis | Enzymatic or acidic/basic conditions |

Scientific Research Applications

Oenanthoside A has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of phenylpropanoid glucosides and their chemical properties.

Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Oenanthoside A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways. The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Three glucosides isolated from Oenanthe javanica—oenanthoside A, eugenyl β-D-glucopyranoside (Glucoside 2), and pinoresinol β-D-glucopyranoside (Glucoside 3) —provide a basis for structural and functional comparisons (Table 1) .

Table 1: Structural and Functional Comparison of this compound with Related Glucosides

Key Findings :

Structural Differences: this compound’s methylenedioxy and allyl groups distinguish it from eugenyl glucoside’s methoxy and pinoresinol glucoside’s lignan backbone . These groups influence hydrophobicity (LogP) and receptor interactions. The glucopyranose moiety in all three compounds enhances water solubility, but this compound’s lower molecular weight (340.32 vs. 520.53 for pinoresinol glucoside) may improve membrane permeability .

Eugenyl glucoside shares antimicrobial properties with this compound but lacks methylenedioxy-mediated toxicity . Pinoresinol glucoside, a lignan, exhibits estrogenic activity absent in this compound, highlighting functional divergence despite shared biosynthesis pathways .

ADMET Profiles: this compound’s oral bioavailability (81.43%) exceeds typical phenylpropanoid glucosides (e.g., eugenyl glucoside: ~70% estimated), likely due to optimized LogP and TPSA . Toxicity risks (e.g., hepatotoxicity) are more pronounced in this compound compared to pinoresinol glucoside, possibly due to reactive allyl intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.